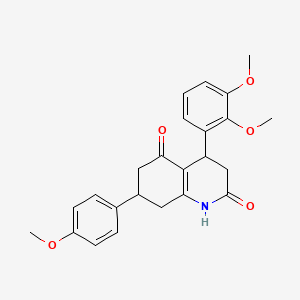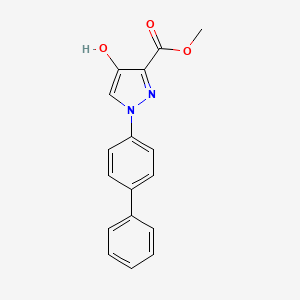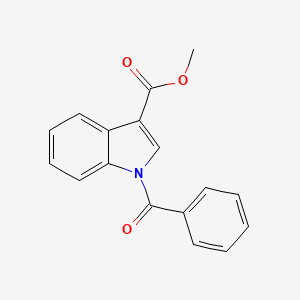![molecular formula C19H18ClN3O4 B5603224 2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5603224.png)
2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related oxadiazole derivatives typically involves cyclization reactions of corresponding hydrazides in acetic anhydride, as seen in the preparation of some 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. These compounds are characterized by elemental analysis, IR, 1H NMR, and 13C NMR techniques, providing a basis for understanding the synthetic routes applicable to our compound of interest (Jin et al., 2006).
Molecular Structure Analysis
Molecular structure analysis, including FT-IR, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, provides insights into the electronic and geometric properties of related compounds. For example, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate's structure was confirmed by IR and single-crystal X-ray diffraction studies, along with computational methods like HF and DFT to assign vibrational wavenumbers and analyze the molecule's stability and charge transfer (Kumar et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be explored through their participation in various chemical reactions, like the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involving condensation reactions, crystal structure determination, and DFT analyses to compare geometric bond lengths and angles with X-ray diffraction values. These studies provide a comprehensive understanding of the compound's reactivity and stability under different conditions (Huang et al., 2020).
Aplicaciones Científicas De Investigación
Hypoxia-selective Antitumor Agents
Research has explored compounds with structures similar to the one for their potential as hypoxia-selective antitumor agents. These compounds have shown varying levels of cytotoxicity under hypoxic conditions, indicating their potential utility in targeting hypoxic tumor cells (Palmer et al., 1996).
Functionalization Strategies
Studies on the functionalization of related chemical structures have been conducted, aiming to enhance their chemical reactivity and potential for further chemical modifications. This includes strategies for the synthesis of compounds with potential biological activities (Aksjonova et al., 2012).
Antiulcer Activities
The synthesis of derivatives of compounds with a similar molecular structure has been explored for their antiulcer activities. Some synthesized compounds have shown significant effectiveness in preventing gastric ulceration in experimental models (Hosokami et al., 1992).
Protecting Groups in Synthesis
The use of the 3,4-dimethoxybenzyl group as a protecting group for certain derivatives highlights the versatility of these compounds in synthetic chemistry. This approach facilitates subsequent chemical transformations (Grunder-Klotz & Ehrhardt, 1991).
Lipase and α-Glucosidase Inhibition
Compounds derived from similar structures have been investigated for their inhibitory activities against enzymes like lipase and α-glucosidase. This indicates potential applications in treating conditions related to enzyme dysfunction (Bekircan et al., 2015).
Antimicrobial and Anticancer Evaluation
Derivatives of these compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited significant activity, suggesting their potential as therapeutic agents (Ravinaik et al., 2021).
Propiedades
IUPAC Name |
2-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-11-4-6-13(14(20)8-11)19(24)21-10-17-22-18(23-27-17)12-5-7-15(25-2)16(9-12)26-3/h4-9H,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBMUBAEXWSUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-phenylpropanamide](/img/structure/B5603144.png)

![5-(4-pyridinyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5603156.png)
![3-(3-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-piperazinone](/img/structure/B5603161.png)
![2-(dimethylamino)-N-[(2-ethoxy-3-pyridinyl)methyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5603164.png)


![4-[(2,5-dimethoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5603193.png)
![7-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5603194.png)
![N-[(benzylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5603200.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5603209.png)
![(4aR*,7aS*)-4-(2-ethoxybenzoyl)-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5603217.png)

![2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5603240.png)